molecular formula C19H20O4 B14196284 3,3'-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol) CAS No. 839716-61-9

3,3'-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol)

Cat. No.: B14196284
CAS No.: 839716-61-9
M. Wt: 312.4 g/mol
InChI Key: NAXJDIFFRIWSRI-UHFFFAOYSA-N
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Description

3,3’-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol) is an organic compound characterized by the presence of two oxirane (epoxide) groups attached to a propane-2,2-diyl core, which is further connected to two phenylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol) typically involves the reaction of bisphenol A with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the action of a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3’-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a cross-linking agent in biomaterials.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of high-performance polymers and resins.

Mechanism of Action

The mechanism of action of 3,3’-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol) involves the interaction of its epoxide groups with various molecular targets. The epoxide rings can react with nucleophiles, leading to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules. This reactivity underlies its use in cross-linking and stabilization applications .

Comparison with Similar Compounds

Similar Compounds

    3,3’-[Propane-2,2-diylbis(4,1-phenylene)]di(oxy)bis(propane-1,2-diol): Similar structure but with hydroxyl groups instead of epoxide rings.

    4,4’-[Propane-2,2-diylbis(4,1-phenylene)]di(oxy)bis(ethane-2,1-diyl) bis(2-methylacrylate): Contains ester groups instead of epoxide rings.

Uniqueness

3,3’-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol) is unique due to its dual epoxide functionality, which imparts high reactivity and versatility in chemical synthesis and industrial applications. Its ability to form stable cross-linked networks makes it particularly valuable in the production of advanced materials .

Properties

CAS No.

839716-61-9

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

3-[4-[2-[4-(3-hydroxyoxiran-2-yl)phenyl]propan-2-yl]phenyl]oxiran-2-ol

InChI

InChI=1S/C19H20O4/c1-19(2,13-7-3-11(4-8-13)15-17(20)22-15)14-9-5-12(6-10-14)16-18(21)23-16/h3-10,15-18,20-21H,1-2H3

InChI Key

NAXJDIFFRIWSRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2C(O2)O)C3=CC=C(C=C3)C4C(O4)O

Origin of Product

United States

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